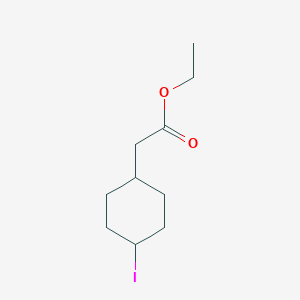

Ethyl 2-(4-iodocyclohexyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-iodocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWLMDGASBSEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unlocking a Novel Building Block for Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-iodocyclohexyl)acetate

This document provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the commercially available precursor, Ethyl 2-(4-oxocyclohexyl)acetate (CAS No. 58012-34-3). We will detail a robust, two-step synthetic pathway, providing not just the methodology but the underlying chemical principles that govern the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, synthetically accessible building blocks.

Physicochemical Properties of the Precursor: Ethyl 2-(4-oxocyclohexyl)acetate

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of Ethyl 2-(4-oxocyclohexyl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58012-34-3 | [3][4] |

| Molecular Formula | C₁₀H₁₆O₃ | [3][4] |

| Molecular Weight | 184.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 96°C | [5] |

| IUPAC Name | ethyl 2-(4-oxocyclohexyl)acetate | [3] |

Proposed Synthetic Workflow

The transformation of the keto-ester precursor to the target iodo-ester is most effectively achieved via a two-step process: the selective reduction of the ketone to a secondary alcohol, followed by the substitution of the hydroxyl group with iodine. This approach ensures high yields and minimizes side reactions.

Caption: Synthetic pathway from precursor to target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationales for each manipulation.

Step 1: Reduction of Ethyl 2-(4-oxocyclohexyl)acetate

Objective: To selectively reduce the ketone functionality to a secondary alcohol without affecting the ester group.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and excellent chemoselectivity for ketones and aldehydes in the presence of esters.[6][7] Methanol serves as a suitable protic solvent that also facilitates the reaction. The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Ethyl 2-(4-oxocyclohexyl)acetate in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 2.0 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this process; ensure adequate ventilation in a fume hood.[6][8][9]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately neutral.

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-hydroxycyclohexyl)acetate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Iodination of Ethyl 2-(4-hydroxycyclohexyl)acetate

Objective: To convert the secondary alcohol to the corresponding iodide with inversion of stereochemistry.

Causality of Experimental Choices: The Appel reaction is an effective method for converting alcohols to alkyl iodides under mild conditions.[10][11][12] It utilizes triphenylphosphine and iodine. The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center.[10] Imidazole is added to act as a mild base and to facilitate the reaction.[10][13]

Protocol:

-

Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Ethyl 2-(4-hydroxycyclohexyl)acetate from the previous step, along with 1.5 equivalents of triphenylphosphine and 1.5 equivalents of imidazole, in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Iodine: Slowly add a solution of 1.5 equivalents of iodine in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition. Caution: Handle iodine in a well-ventilated fume hood as it is corrosive and harmful.[14]

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting alcohol.

-

Quenching and Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine dissipates.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by column chromatography on silica gel to afford the pure this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of iodine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.

Applications and Future Directions

This compound, as a newly synthesized building block, holds significant potential in drug discovery and development. Organo-iodides are valuable precursors in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are cornerstones of modern medicinal chemistry for the construction of complex molecular architectures.[15][16][17] The presence of the ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This bifunctional nature makes it a versatile intermediate for the synthesis of novel libraries of compounds for biological screening. Future work could explore the stereoselective synthesis of this compound to investigate the impact of stereochemistry on biological activity.

References

-

SATHEE. Finkelstein Reaction. [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. [Link]

-

Chemia. (2023, April 12). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). [Link]

-

Clark, J. (n.d.). making halogenoalkanes (haloalkanes). Chemguide. [Link]

-

Organic Chemistry. Alcohol to Iodide - Common Conditions. [Link]

-

Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

Chemistry Learner. (2020, May 29). Finkelstein Reaction: Definition, Examples and Mechanism. [Link]

-

Wikipedia. (2023, December 22). Appel reaction. [Link]

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

Brown, W. P. (2026, January 19). Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Save My Exams. (n.d.). Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms (OCR & Edexcel A-Level Chemistry). [Link]

-

PubChem. Ethyl 2-(4-oxocyclohexyl)acetate. [Link]

-

OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

-

Harper College. (2005, October 9). Material Safety Data Sheet: Sodium borohydride. [Link]

-

New Jersey Department of Health. (1999, August). HAZARD SUMMARY: SODIUM BOROHYDRIDE. [Link]

-

Common Organic Chemistry. Alcohol to Iodide - Appel Reaction. [Link]

-

SynArchive. Appel Reaction. [Link]

-

EMBIBE. (2023, January 25). Uses of Haloalkanes and Haloarenes: Definition, Examples, Applications. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

PubChem. Ethyl 2-oxocyclohexylacetate. [Link]

-

Brainly.in. (2018, January 15). Iodination with triphenylphosphine iodine imidazole mechanism. [Link]

- Ganaha, M., Funabiki, Y., Motoki, M., Yamauchi, S., & Kinoshita, Y. (1998). Reduction of Alkyl (2-Oxocyclohexyl)acetates by Baker's Yeast. Bioscience, Biotechnology, and Biochemistry, 62(1), 181-184.

-

PubMed. (1998). Reduction of alkyl (2-oxocyclohexyl)acetates by baker's yeast. [Link]

-

Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]

-

MDPI. (2017, August 24). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

-

Research and Reviews. (n.d.). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Open Access Journals. [Link]

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

-

Molecules. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

-

PubChemLite. Ethyl 2-(4-oxocyclohexyl)acetate (C10H16O3). [Link]

-

AMERICAN ELEMENTS. Ethyl 2-(4-oxocyclohexyl)acetate. [Link]

-

ResearchGate. (n.d.). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. [Link]

- Das, D., Nath, U., & Deb, D. (n.d.). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences, 125(6), 1693-1698.

-

Taylor & Francis Online. (2009, April 14). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. [Link]

- Bartoli, G., Bosco, M., Dalpozzo, R., Marcantoni, E., & Sambri, L. (2004). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Synthesis, 2004(05), 807-811.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-(4-oxocyclohexyl)acetate | C10H16O3 | CID 12666966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. materiellabo.com [materiellabo.com]

- 6. chemistry.osu.edu [chemistry.osu.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 11. Appel reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Alcohol to Iodide - Appel Reaction [commonorganicchemistry.com]

- 14. brainly.in [brainly.in]

- 15. embibe.com [embibe.com]

- 16. rroij.com [rroij.com]

- 17. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-(4-iodocyclohexyl)acetate, a valuable bifunctional building block in modern medicinal chemistry and materials science. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will present a primary, three-step synthetic pathway that is robust, scalable, and proceeds from a readily available commercial starting material. This primary route involves the sequential hydrogenation of a substituted aromatic ring, classical Fischer esterification, and a mild, selective iodination of a secondary alcohol. Alternative strategies and their comparative merits are also discussed to provide a holistic view of the synthetic landscape. All protocols are designed as self-validating systems, with in-process controls and characterization data to ensure the integrity of intermediates and the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals several potential pathways. The primary disconnections are at the ester linkage and the carbon-iodine bond.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to our proposed forward synthesis, which begins with the aromatic precursor, 4-hydroxyphenylacetic acid. This starting material is strategically advantageous due to its commercial availability and the presence of two key functional groups: a phenol that can be reduced to a secondary alcohol and a carboxylic acid ready for esterification. The chosen forward pathway prioritizes reactions that are high-yielding and avoid harsh conditions that could compromise the ester functionality once it is formed.

Primary Synthetic Pathway: A Three-Step Approach

This section details the recommended, optimized three-step synthesis from 4-hydroxyphenylacetic acid.

Caption: The recommended three-step synthetic workflow.

Step 1: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid

Causality and Expertise: The initial step involves the reduction of the aromatic ring of 4-hydroxyphenylacetic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion, avoiding the use of stoichiometric metal hydrides which are less practical on a large scale. While catalysts like Raney Nickel could be used, Rhodium on Carbon (Rh/C) is selected for its superior activity under milder conditions (lower temperature and pressure), which minimizes potential side reactions.[1] Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under hydrogenation conditions.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexylacetic Acid

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-hydroxyphenylacetic acid (1.0 eq) and a 5% Rhodium on Carbon catalyst (0.5-1.0 mol%).

-

Solvent Addition: Add anhydrous ethanol to the vessel to create a slurry with a substrate concentration of approximately 0.5 M.

-

Inerting: Seal the vessel and purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen to 5 bar. Begin stirring and heat the mixture to 50°C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature and venting the excess hydrogen, filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxycyclohexylacetic acid as a white solid, which is typically of sufficient purity (>95%) for the next step.

Step 2: Fischer Esterification of 4-Hydroxycyclohexylacetic Acid

Causality and Expertise: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[2] To drive the reaction to completion, Le Châtelier's principle is applied by using the alcohol reactant (ethanol) as the solvent, ensuring a large molar excess. Concentrated sulfuric acid is a highly effective and economical catalyst for this process.[3] The reaction is run at reflux to achieve a reasonable reaction rate. This step is performed before iodination because the hydroxyl group is generally stable to acidic conditions, whereas converting it to an iodide first would create a molecule more prone to elimination or other side reactions under the heat and acid of esterification.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxycyclohexylacetic acid (1.0 eq) and absolute ethanol (10-20 fold molar excess).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours.[3]

-

Monitoring: Track the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: Cool the mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Iodination via Appel Reaction

Causality and Expertise: The final step is the conversion of the secondary alcohol in Ethyl 2-(4-hydroxycyclohexyl)acetate to the target iodide. While classic methods using HI can be effective, they are harsh and can potentially hydrolyze the ester. A superior method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds under very mild, neutral conditions, preserving the ester functional group.[4] Imidazole is added to act as a mild base and to catalyze the reaction by forming a more reactive phosphonium iodide intermediate. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively dissolves all reactants.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM).

-

Iodine Addition: Cool the solution to 0°C in an ice bath. Add iodine (1.2 eq) portion-wise, allowing the dark color to dissipate between additions, forming the phosphonium iodide complex.

-

Substrate Addition: Add a solution of Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq) in DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Separate the organic layer.

-

Washing & Isolation: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. The non-polar triphenylphosphine oxide byproduct is easily separated from the desired product.

Alternative Synthetic Strategies

While the primary pathway is recommended, it is valuable for researchers to understand alternative approaches.

-

Pathway B: Iodination Before Esterification: This route involves first converting 4-hydroxycyclohexylacetic acid to 4-iodocyclohexylacetic acid, followed by Fischer esterification.

-

Pros: May be viable.

-

Cons: The iodo-acid intermediate is less stable, particularly under the acidic and heated conditions of Fischer esterification, where elimination to form a cyclohexene derivative is a significant risk. The Appel reaction on the free carboxylic acid can also lead to side reactions, such as the formation of an acyl phosphonium species.

-

-

Pathway C: Synthesis from 1,4-Cyclohexanedione: A more convergent approach could begin with 1,4-cyclohexanedione.

-

Strategy: A Wittig reaction with an appropriate phosphonium ylide (e.g., (carbethoxymethyl)triphenylphosphorane) could install the acetate side chain.[5] This would be followed by selective reduction of the ketone to an alcohol, and subsequent iodination.

-

Pros: Offers a different strategic entry point.

-

Cons: This route is longer and may present challenges with chemoselectivity during the reduction step, potentially leading to a mixture of isomers.

-

Characterization and Data

Confirmation of the successful synthesis of the target compound and its intermediates relies on standard analytical techniques.

| Compound | Technique | Expected Key Data |

| 4-Hydroxycyclohexylacetic Acid | ¹H NMR | Broad singlet for -OH, multiplet for CH-OH (~3.6 ppm), absence of aromatic signals (6.5-8.0 ppm). |

| IR (cm⁻¹) | Broad O-H stretch (~3300), C=O stretch (~1710). | |

| Ethyl 2-(4-hydroxycyclohexyl)acetate | ¹H NMR | Quartet for -OCH₂CH₃ (~4.1 ppm), triplet for -OCH₂CH₃ (~1.2 ppm), multiplet for CH-OH (~3.6 ppm). |

| IR (cm⁻¹) | Broad O-H stretch (~3400), C=O stretch (ester) (~1730). | |

| This compound | ¹H NMR | Downfield shift of the CH-I multiplet (~4.2-4.5 ppm) compared to the CH-OH precursor. |

| ¹³C NMR | Signal for the carbon bearing the iodine (C-I) will be significantly upfield (~20-30 ppm). | |

| MS (ESI+) | Correct molecular ion peak [M+H]⁺ or [M+Na]⁺. |

References

-

Brainly. (2023, October 29). Devise a synthesis to prepare iodocyclohexane from cyclohexanol. Retrieved from brainly.com. [Link]

-

Organic Syntheses. Iodocyclohexane. Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]

- Wustrow, D. J., et al. (1998). Journal of Medicinal Chemistry, 41(5), 768.

- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Google Patents. (2016). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]

-

Atlantis Press. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from atlantis-press.com. [Link]

Sources

- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

Physical properties of Ethyl 2-(4-iodocyclohexyl)acetate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-iodocyclohexyl)acetate

Introduction: Contextualizing a Novel Building Block

This compound is a halogenated ester of significant interest to the fields of medicinal chemistry and materials science. Its bifunctional nature—possessing a reactive iodo group on a cyclohexane scaffold and a versatile ethyl ester—positions it as a valuable intermediate for the synthesis of more complex molecular architectures. The iodo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or nucleophilic substitution, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or participate in a variety of condensation reactions.

In drug development, the cyclohexyl ring is a common bioisostere for phenyl groups, often used to improve metabolic stability and solubility. The iodine atom can act as a heavy-atom derivative for X-ray crystallography or be a precursor for radiolabeling studies.

Given the compound's novelty, comprehensive experimental data on its physical properties are not widely published. This guide, therefore, serves a dual purpose: first, to present a profile of predicted physicochemical properties based on established chemical principles and analogous structures, and second, to provide detailed, field-proven protocols for the empirical determination of these properties. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize and utilize this compound in their work.

Section 1: Physicochemical Property Profile

The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They dictate purification strategies (distillation, crystallization), formulation approaches (solubility), and pharmacokinetic profiles (lipophilicity). While specific experimental values for this compound are scarce, we can predict its key properties based on its molecular structure.

Molecular Structure:

Caption: Molecular Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Range | Significance in Research & Development |

| Molecular Formula | C₁₀H₁₇IO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 296.14 g/mol | Crucial for all stoichiometric calculations and mass spectrometry. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | The initial qualitative assessment of purity. Color may indicate impurities. |

| Boiling Point | > 250 °C (at 760 mmHg) | Essential for purification by distillation. High boiling point suggests vacuum distillation is necessary to prevent decomposition.[1][2] |

| Melting Point | < 25 °C | If solid, its melting point range is a key indicator of purity. A sharp range suggests high purity.[3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) | Critical for selecting reaction solvents, purification methods (extraction, crystallization), and formulation vehicles in drug development.[5][6] |

| logP (Octanol/Water) | ~3.5 - 4.5 (Estimated) | Predicts lipophilicity, which influences membrane permeability, bioavailability, and potential for bioaccumulation. A key parameter in ADME studies. |

Section 2: Protocols for Experimental Determination

The following sections provide detailed, self-validating protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the process.

Melting Point Determination

Expertise & Trustworthiness: The melting point is one of the most reliable indicators of a compound's purity.[4] Pure crystalline compounds exhibit a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[3][7] The Thiele tube method is a classic, reliable technique that provides uniform heating.[3]

Step-by-Step Protocol (Thiele Tube Method):

-

Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a small amount (1-2 mg).

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for accurate heat transfer.[8]

-

Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

-

Heating: Insert the thermometer and attached capillary into a Thiele tube filled with mineral oil, ensuring the oil level is above the sample but below the top of the Thiele tube's side arm.

-

Initial Heating: Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube promotes natural convection, ensuring uniform heating of the oil bath.[3]

-

Rate of Heating: Heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.[4][9] A slow heating rate near the melting point is critical for thermal equilibrium and an accurate reading.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination via Thiele Tube.

Boiling Point Determination

Expertise & Trustworthiness: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[1] For high-boiling-point compounds like this compound, determination at atmospheric pressure risks thermal decomposition. Therefore, the capillary method (Siwoloboff's method), which requires only a small sample volume, is ideal and can be adapted for reduced pressure.[10]

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: Place 0.5-1 mL of the liquid sample into a small test tube or fusion tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.[11]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (Thiele tube with mineral oil or an aluminum block).

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the external pressure.[10]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[10] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Pressure Correction: Record the ambient atmospheric pressure. If not at standard pressure (760 mmHg), the observed boiling point will need to be corrected.

Caption: Workflow for Boiling Point Determination (Capillary Method).

Solubility Determination

Expertise & Trustworthiness: In drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS).[12] It directly impacts a drug's absorption and bioavailability.[5] The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[13] Kinetic solubility is often used for high-throughput screening, but thermodynamic solubility is preferred for lead optimization and pre-formulation.[5]

Step-by-Step Protocol (Shake-Flask Method):

-

System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance) and the organic solvent of interest.

-

Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifuge the sample.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. The following data are predicted based on the known structure of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale & Interpretation |

| ¹H NMR | δ ~4.1 ppm (quartet, 2H, -OCH₂ CH₃)δ ~1.2 ppm (triplet, 3H, -OCH₂CH₃ )δ ~4.0-4.5 ppm (multiplet, 1H, -CH -I)δ ~1.0-2.5 ppm (multiplets, 11H, cyclohexyl & -CH₂ CO₂Et) | The ethyl ester protons show a characteristic quartet and triplet.[14][15] The proton on the carbon bearing the iodine (CH -I) is significantly deshielded by the electronegative halogen. The remaining cyclohexyl and acetate methylene protons will appear as complex, overlapping multiplets in the aliphatic region.[16] |

| ¹³C NMR | δ ~172 ppm (C =O)δ ~60 ppm (-OCH₂ CH₃)δ ~30-40 ppm (C H-I)δ ~14 ppm (-OCH₂CH₃ )δ ~25-45 ppm (other C) | The ester carbonyl carbon is highly deshielded.[17] The carbon attached to iodine is shifted downfield relative to a standard alkane carbon but not as much as carbons bonded to more electronegative halogens.[18] |

| IR Spectroscopy | ~1735-1750 cm⁻¹ (strong, sharp)~1150-1300 cm⁻¹ (strong, broad)~500-600 cm⁻¹ (medium) | The strong absorption at ~1740 cm⁻¹ is characteristic of the C=O stretch in a saturated aliphatic ester.[19][20] The C-O stretching vibrations of the ester group appear as strong bands in the 1300-1000 cm⁻¹ region.[21][22] The C-I bond stretch is expected in the far-IR region. |

| Mass Spectrometry | M⁺ at m/z = 296Fragment at m/z = 169 ([M-I]⁺)Fragment at m/z = 251 ([M-OEt]⁺)Fragment at m/z = 223 ([M-CO₂Et]⁺) | Iodine has only one major isotope (¹²⁷I), so no characteristic M+2 peak will be observed, unlike with Cl or Br.[23] The most prominent fragmentation pathway is often the loss of the halogen atom via alpha-cleavage, resulting in a stable carbocation.[24] Other common fragmentations include losses related to the ester group. |

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity. This guide provides a robust framework for its investigation, moving from theoretically predicted properties to concrete, actionable laboratory protocols. By systematically determining its melting point, boiling point, solubility, and spectroscopic signature, researchers can establish a reliable foundation for its use in synthesis, optimize purification processes, and make informed decisions in the context of drug discovery and materials science. The integrity of future research relies on the careful and precise characterization of such foundational building blocks.

References

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Scribd. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Alaee, M. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Basrah. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

-

Varma, M. V. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Mount Royal University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Lee, J., et al. (2021). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Health Perspectives. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Ask Mattrab. (n.d.). Properties of Haloalkanes. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Koudelakova, T., et al. (2013). Structure-Function Relationships and Engineering of Haloalkane Dehalogenases. Applied and Environmental Microbiology. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

-

Yordanova, D., & Dobchev, D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

-

Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

The University of the West Indies at Mona. (n.d.). Synthesis of Ethyl Acetate. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

-

University of Washington. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. Retrieved from [Link]

-

Kekeçmuhammed, H., et al. (2022). Correlation between the experimental and calculated ¹³C-NMR chemical shifts. International Journal of Molecular Sciences. Retrieved from [Link]

-

Vaia. (2023, October 14). Haloalkane: Meaning, Examples & Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). iodine. Retrieved from [Link]

-

Chegg.com. (2021, March 25). Solved Construct a simulated 'H NMR spectrum for ethyl. Retrieved from [Link]

-

Littlechild, J. A., et al. (2014). Biochemical and structural characterisation of a haloalkane dehalogenase from a marine Rhodobacteraceae. FEBS Letters. Retrieved from [Link]

-

Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. athabascau.ca [athabascau.ca]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. raytor.com [raytor.com]

- 13. tandfonline.com [tandfonline.com]

- 14. magritek.com [magritek.com]

- 15. chegg.com [chegg.com]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 18. Visualizer loader [nmrdb.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. IR Spectrum: Esters [quimicaorganica.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scribd.com [scribd.com]

An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 2-(4-iodocyclohexyl)acetate

This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 2-(4-iodocyclohexyl)acetate, a compound of interest for researchers and professionals in drug development and organic synthesis. While this specific molecule is not extensively cataloged in common chemical databases, this paper constructs its physicochemical profile based on first principles and established analytical methodologies for analogous structures. We will delve into the theoretical basis of its molecular weight, robust experimental protocols for its verification, and the causality behind these advanced analytical choices.

Compound Identification and Physicochemical Properties

The foundational step in any chemical workflow is the precise identification of the molecule and its intrinsic properties. The structure of this compound consists of an ethyl acetate moiety linked to a cyclohexane ring, which is substituted with an iodine atom at the C4 position.

Chemical Structure:

(Note: Image is a representation of the described structure)

(Note: Image is a representation of the described structure)

Based on this structure, we can deduce its molecular formula and subsequently calculate its key mass-related properties.

Table 1: Calculated Physicochemical Data for this compound

| Property | Value | Derivation |

| IUPAC Name | This compound | Structural Nomenclature |

| Molecular Formula | C₁₀H₁₇IO₂ | Derived from Structure |

| Average Molecular Weight | 296.14 g/mol | Calculated from atomic weights |

| Monoisotopic Mass | 296.02731 Da | Calculated from principal isotopes |

| CAS Number | Not assigned | Compound not found in major registries |

The molecular weight is a cornerstone property, critical for stoichiometric calculations in synthesis, dosage formulation in pharmacology, and for the interpretation of various analytical data.

Theoretical and Experimental Framework for Molecular Weight Determination

The molecular weight of a compound is not merely a theoretical number but a physical characteristic that must be empirically verified. The following diagram illustrates the logical flow from conceptual structure to experimental validation.

Caption: Logical workflow from structure to experimental validation.

Advanced Analytical Protocols for Structural Elucidation

To move from a theoretical molecular weight to a validated, trustworthy value, a multi-technique analytical approach is required. Each protocol serves as a self-validating system when used in concert.

Mass Spectrometry: The Definitive Molecular Weight Measurement

Mass spectrometry (MS) is the primary technique for the direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, providing the most accurate determination of molecular weight. For a halogenated compound like this compound, specific MS approaches are necessary due to the unique properties of the carbon-iodine bond.

Causality Behind Method Selection: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the molecule susceptible to fragmentation in the high-energy ion sources of traditional Gas Chromatography-Mass Spectrometry (GC-MS) systems. Standard Electron Ionization (EI) can often fail to produce a visible molecular ion peak, making accurate mass determination impossible.[1] Therefore, "soft ionization" techniques are paramount.

Recommended Protocol: LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method.[2][3] It allows for analysis at lower temperatures without derivatization and employs soft ionization techniques like Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: Inject the sample into a C18 reverse-phase LC column. Use a gradient elution profile starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid). This separates the target compound from potential non-polar or polar impurities.

-

Ionization: Utilize positive-mode ESI. The molecule is expected to ionize efficiently to form the protonated molecular ion, [M+H]⁺, at m/z 297.035.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. This is critical for obtaining an accurate mass measurement with less than 5 ppm error, allowing for the confident determination of the elemental composition (C₁₀H₁₇IO₂).

-

Data Interpretation: The primary peak of interest will be the [M+H]⁺ adduct. Since iodine is monoisotopic (¹²⁷I), the mass spectrum will not show the complex isotopic patterns seen with chlorine or bromine compounds. A small M+1 peak will be present due to the natural abundance of ¹³C.

Expected Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show characteristic neutral losses, such as the loss of ethanol (C₂H₅OH) or the ethyl acetate group, and the presence of an iodine fragment (I⁺ at m/z 127), which is a diagnostic marker for iodinated compounds.[4]

NMR Spectroscopy: Structural Confirmation

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms, ensuring the correct isomer is present.

-

¹H NMR: Will confirm the presence of the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, and the proton on the carbon bearing the iodine atom (which would be shifted downfield).

-

¹³C NMR: Will show 10 distinct carbon signals, confirming the carbon backbone. The carbon atom bonded to iodine (C-I) will exhibit a characteristic upfield shift compared to its non-halogenated analogue due to the "heavy atom effect."

Infrared Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups, which must be consistent with the proposed structure.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |

| ~1735 | C=O | Stretch | Confirms the ester functional group.[5] |

| ~1200-1000 | C-O | Stretch | Confirms the ester linkage. |

| ~2930 & ~2850 | C-H | Stretch | Aliphatic C-H bonds of the cyclohexane and ethyl groups. |

| ~500-600 | C-I | Stretch | Confirms the presence of the carbon-iodine bond. The C-X stretching frequency decreases with increasing halogen mass.[6] |

Synthesis and Quality Control Considerations

The integrity of any experimental data relies on the purity of the starting material. A plausible synthetic route for this compound provides insight into potential impurities that could interfere with analysis.

Proposed Synthetic Workflow: From a Hydroxy Precursor

A scientifically sound approach is to start with a commercially available precursor, such as Ethyl 2-(4-hydroxycyclohexyl)acetate.[4] The hydroxyl group can be converted to an iodide via a nucleophilic substitution reaction, such as the Appel reaction.

Caption: Proposed workflow for the synthesis of this compound.

Quality Control Imperative: After synthesis, the analytical protocols described in Section 3 are not just for characterization but are essential for quality control. For instance, LC-MS would be used to check for the presence of the starting material (Ethyl 2-(4-hydroxycyclohexyl)acetate, MW: 186.25 g/mol )[4] and other potential byproducts, ensuring the final compound is of high purity for subsequent applications.

Conclusion

The molecular weight of this compound is theoretically established as 296.14 g/mol (average mass) with a monoisotopic mass of 296.02731 Da. This guide provides a robust framework for the experimental verification of this value and the comprehensive structural confirmation of the molecule. By integrating high-resolution mass spectrometry with NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of this compound. The causality-driven selection of these analytical techniques, particularly soft ionization MS methods, is critical for successfully characterizing thermally labile, halogenated molecules and ensuring data integrity in research and development.

References

-

Hu, Q., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1738-1744. Available at: [Link][2][3]

-

IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. (2024). Environmental Science & Technology. Available at: [Link][4]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link][4]

-

Aviv Analytical. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Available at: [Link][1]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane. Retrieved February 19, 2026, from [Link]

-

McBee, E. T., & Christman, D. L. (1955). Infrared Spectra of Halogenated Acetic Esters. Journal of the American Chemical Society, 77(3), 755-756. Available at: [Link][5]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link][6]

Sources

- 1. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-oxocyclohexyl)acetate | C10H16O3 | CID 12666966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Ethyl 2-(4-hydroxycyclohexyl)acetate | C10H18O3 | CID 14022788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. philadelphia.edu.jo [philadelphia.edu.jo]

- 6. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Cis/Trans Isomerization of Ethyl 2-(4-iodocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of substituents on a cyclohexane ring is a critical determinant of molecular properties and biological activity. This guide provides a comprehensive technical overview of the cis/trans isomerization of ethyl 2-(4-iodocyclohexyl)acetate, a molecule of interest in medicinal chemistry and materials science. We will delve into the fundamental principles of conformational analysis, the thermodynamic and kinetic factors governing isomerization, and practical methodologies for inducing and quantifying this transformation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of substituted cyclohexanes.

Introduction: The Significance of Stereoisomerism in Cyclohexane Derivatives

The cyclohexane ring is a ubiquitous structural motif in a vast array of organic molecules, from pharmaceuticals to polymers. The non-planar, puckered "chair" conformation is the most stable arrangement of the six-membered ring, minimizing both angle and torsional strain.[1] Substituents on this ring can occupy two distinct spatial positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] The interconversion between two chair conformations, known as a "ring flip," results in the exchange of axial and equatorial positions.[3]

For disubstituted cyclohexanes, such as this compound, the relative orientation of the two substituents gives rise to cis/trans isomerism, a form of stereoisomerism.[4][5] In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.[6][7] This seemingly subtle difference in three-dimensional arrangement can have profound effects on a molecule's physical properties, chemical reactivity, and biological interactions.[6] Therefore, the ability to control and analyze the cis/trans isomer ratio is of paramount importance in drug development and materials science.

Conformational Analysis of this compound

The relative stability of the cis and trans isomers of this compound is dictated by the conformational preferences of its substituents. In the chair conformation, substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions with other axial hydrogens.[7][8]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers.[9][10] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[9]

For 1,4-disubstituted cyclohexanes:

-

Trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.[11][12]

-

Cis Isomer: Exists as two energetically equivalent chair conformers, each with one axial and one equatorial substituent (a,e and e,a).[1][11]

In the case of this compound, we must consider the A-values of both the iodo and the ethyl acetate groups.

| Substituent | Approximate A-value (kcal/mol) |

| Iodo (I) | ~0.4[13] |

| Ethyl Acetate (-CH₂COOEt) | ~1.1[13] |

Based on these A-values, the ethyl acetate group is sterically more demanding than the iodo group. Consequently, the most stable conformation for both isomers will seek to place the larger ethyl acetate group in the equatorial position.

-

Trans-Ethyl 2-(4-iodocyclohexyl)acetate: The diequatorial (e,e) conformer is the most stable, where both the iodo and ethyl acetate groups occupy equatorial positions. This arrangement minimizes steric strain.

-

Cis-Ethyl 2-(4-iodocyclohexyl)acetate: The conformer where the larger ethyl acetate group is equatorial and the iodo group is axial will be favored.

Overall, the trans isomer, with both bulky groups in the favored equatorial positions, is thermodynamically more stable than the cis isomer.

Thermodynamic vs. Kinetic Control of Isomerization

The interconversion between cis and trans isomers is an equilibrium process. The final ratio of isomers is determined by whether the reaction is under thermodynamic or kinetic control.[14][15]

-

Thermodynamic Control: Favors the formation of the most stable product. In this case, the more stable trans isomer will be the major product at equilibrium. Thermodynamic control is typically achieved under conditions that allow for the reversal of the isomerization process, such as higher temperatures and longer reaction times.[15]

-

Kinetic Control: Favors the formation of the product that is formed fastest (i.e., has the lowest activation energy). The kinetically favored product is not necessarily the most stable one.[14][15]

The isomerization of this compound can be driven towards the thermodynamically favored trans isomer by providing sufficient energy to overcome the activation barrier for the cis-to-trans conversion.

Caption: Energy profile for cis-trans isomerization.

Experimental Methodologies for Inducing Isomerization

Several methods can be employed to facilitate the isomerization of substituted cyclohexanes. The choice of method depends on the specific substrate and the desired outcome.

Thermal Isomerization

Heating a mixture of cis and trans isomers can provide the necessary thermal energy to overcome the activation barrier for interconversion, leading to a thermodynamically controlled mixture enriched in the more stable trans isomer.[16][17]

Protocol for Thermal Isomerization:

-

Dissolution: Dissolve the mixture of this compound isomers in a high-boiling, inert solvent (e.g., toluene, xylene).

-

Heating: Heat the solution to reflux for a predetermined period (e.g., several hours to days), monitoring the isomer ratio periodically.

-

Work-up: After cooling, remove the solvent under reduced pressure to obtain the isomerized product mixture.

Acid or Base Catalysis

The presence of a catalytic amount of a strong acid or base can accelerate the isomerization process. The mechanism often involves the formation of a planar intermediate or a species with increased rotational freedom, which then collapses to the more stable isomer.[18]

Protocol for Acid-Catalyzed Isomerization:

-

Dissolution: Dissolve the isomer mixture in an inert solvent (e.g., dichloromethane, diethyl ether).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress of the isomerization.

-

Quenching and Work-up: Neutralize the acid with a weak base (e.g., sodium bicarbonate solution), extract the product into an organic solvent, dry the organic layer, and remove the solvent.

Photochemical Isomerization

In some cases, isomerization can be induced by photochemical means, often involving the use of a photosensitizer.[19][20] This method can sometimes lead to different isomer ratios than thermal methods, as it may proceed through different excited-state intermediates.[21]

Protocol for Photochemical Isomerization:

-

Solution Preparation: Prepare a dilute solution of the isomer mixture and a suitable photosensitizer (e.g., benzophenone) in a photochemically inert solvent (e.g., cyclohexane, acetonitrile).

-

Irradiation: Irradiate the solution with UV light of an appropriate wavelength in a photochemical reactor.

-

Monitoring: Monitor the isomerization process by periodically analyzing aliquots of the reaction mixture.

-

Work-up: Once the desired isomer ratio is achieved, remove the solvent and purify the product to remove the photosensitizer.

Caption: General workflow for inducing isomerization.

Analytical Techniques for Quantifying Cis/Trans Isomer Ratios

Accurate determination of the cis/trans isomer ratio is crucial for both process monitoring and final product characterization. Several analytical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing and quantifying cis and trans isomers.[22][23] Both ¹H and ¹³C NMR can provide valuable information.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly those attached to the carbons bearing the substituents, are sensitive to their axial or equatorial orientation.[24] In the trans isomer, where both substituents are equatorial, the axial protons on the substituted carbons will typically appear as a broad multiplet at a different chemical shift compared to the corresponding protons in the cis isomer. Integration of the characteristic signals for each isomer allows for the determination of their relative abundance.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry of the substituents.[24] The carbon signals of the trans isomer will generally be distinct from those of the cis isomer, enabling quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying isomers.

-

Gas Chromatography (GC): Cis and trans isomers often have slightly different boiling points and polarities, which can allow for their separation on a suitable GC column.[5] The retention times of the two isomers will be different, allowing for their individual detection.

-

Mass Spectrometry (MS): While cis and trans isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ, providing additional evidence for their identification.[6] The relative peak areas in the chromatogram can be used to determine the isomer ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used to separate cis and trans isomers, particularly for less volatile compounds or when derivatization for GC is not desirable. The choice of stationary and mobile phases is critical for achieving good separation.

Synthesis of this compound

A common synthetic route to this compound involves the transformation of a precursor such as 4-hydroxycyclohexyl)acetic acid or a related derivative. A plausible synthetic pathway could involve the conversion of a hydroxyl group to an iodo group, for example, via an Appel reaction or by conversion to a tosylate followed by nucleophilic substitution with iodide. The esterification of the carboxylic acid to the ethyl ester can be achieved through Fischer esterification or by reaction with ethyl iodide in the presence of a base.[25] It is important to note that the stereochemistry of the starting material and the reaction conditions will influence the initial cis/trans ratio of the product.

Conclusion

The cis/trans isomerization of this compound is a fundamentally important process with significant implications for its application in various scientific fields. A thorough understanding of the principles of conformational analysis, the factors governing the isomeric equilibrium, and the experimental techniques for inducing and analyzing this transformation is essential for researchers working with this and related substituted cyclohexane systems. The methodologies and concepts presented in this guide provide a solid foundation for the rational design, synthesis, and characterization of these valuable molecules.

References

-

Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]

- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).

-

Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429–435. [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. [Link]

-

3.9 - Conformations of Disubstituted Cyclohexanes. (n.d.). Scribd. [Link]

-

Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

-

Pálvölgyi, A., Gömöry, A., Tesanovic, M., Bódai, V., Hornyánszky, G., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 89. [Link]

-

Mayer, F. J., & Mattay, J. (2021). Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Angewandte Chemie International Edition, 60(15), 8279–8286. [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

Isomerization of cyclohexane and hexane over silica- embedded triflate derivatives catalysts. (2002). Semantic Scholar. [Link]

-

Stereochemistry of Thermal Vinylcyclobutane-to- Cyclohexene Rearrangements of cis- (1 S ,2 R )- and trans -(1 S ,2 S )-1-( E )Propenyl2-methylcyclobutanes. (1981). ResearchGate. [Link]

-

Carve, M., & Rovis, T. (2018). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Israel Journal of Chemistry, 58(3-4), 394–402. [Link]

-

Cis-trans Isomerism Definition. (2025, August 15). Fiveable. [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation. (2026, January 12). ResearchGate. [Link]

- Table of A-Values. (n.d.). CHEM 330 handout.

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1960). ScholarWorks at WMU. [Link]

- Process for preparing substituted cyclohexanes. (1952).

-

Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. (2018, June 8). ResearchGate. [Link]

-

CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026, January 27). Oreate AI Blog. [Link]

-

Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]

-

A value. (n.d.). Wikipedia. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. [Link]

-

Cyclohexane 'A values' for Substituents. (2019, November 10). Reddit. [Link]

-

Anchimeric Assistance (Neighboring Group Participation). (n.d.). University of Calgary. [Link]

-

PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. (n.d.). ACS Publications. [Link]

-

stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. [Link]

-

The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.). Longdom Publishing. [Link]

- Synthesis of Ethyl Acetate. (n.d.). University of the West Indies.

-

1,3-Diaxial Interactions and A value for Cyclohexanes. (2024, May 23). Chemistry Steps. [Link]

-

Cis–trans isomerism. (n.d.). Wikipedia. [Link]

-

Quantum Chemical Investigation of Thermal Cis-to-Trans Isomerization of Azobenzene Derivatives: Substituent Effects, Solvent Effects, and Comparison to Experimental Data. (2009, May 19). ACS Publications. [Link]

-

Cis-trans isomerism. (n.d.). chemeurope.com. [Link]

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. Cis-trans_isomerism [chemeurope.com]

- 6. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. scribd.com [scribd.com]

- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 14. fiveable.me [fiveable.me]

- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 25. philadelphia.edu.jo [philadelphia.edu.jo]

Spectroscopic Profile of Ethyl 2-(4-iodocyclohexyl)acetate: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-(4-iodocyclohexyl)acetate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a comprehensive, albeit predictive, exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, well-reasoned prediction of its spectral features. Each section includes detailed theoretical protocols for data acquisition and an in-depth interpretation of the predicted spectra, grounded in authoritative chemical literature.

Introduction

This compound is a functionalized cyclohexane derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the iodo-substituent and the ester functionality makes it a versatile building block. Accurate characterization of this compound is paramount for its effective use in synthetic chemistry, and spectroscopic techniques are the cornerstone of such characterization.

This guide aims to provide a foundational understanding of the expected spectroscopic data for this compound, thereby aiding in its identification and quality control in a research or industrial setting. The predictions herein are based on the known spectroscopic behavior of related iodoalkanes, cyclohexyl derivatives, and ethyl esters.

Molecular Structure and Key Features

The structure of this compound, presented below, consists of a cyclohexane ring substituted at the 1-position with an ethyl acetate group and at the 4-position with an iodine atom. The stereochemistry at positions 1 and 4 (cis or trans) will significantly influence the NMR spectra, and this guide will consider both possibilities in the interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical for an ethyl ester. |

| ~4.2 - 4.5 | Multiplet (m) | 1H | CH -I | The proton attached to the carbon bearing the iodine is expected to be significantly deshielded. The exact chemical shift and multiplicity will depend on the cis/trans isomerism. |

| ~2.20 | Doublet (d) | 2H | -CH₂ COO- | The methylene protons adjacent to the ester carbonyl. |

| ~1.0 - 2.1 | Multiplet (m) | 9H | Cyclohexyl protons | The remaining protons on the cyclohexane ring will appear as a complex multiplet. |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Typical for an ethyl ester. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the spin-spin coupling patterns.

In-depth Interpretation

The predicted ¹H NMR spectrum is dominated by the signals from the ethyl ester group and the cyclohexane ring. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of the ethyl group of the ester. The protons on the cyclohexane ring will exhibit complex splitting patterns due to cis and trans coupling constants. The most downfield signal in the aliphatic region is expected to be the proton on the carbon attached to the iodine atom (~4.2-4.5 ppm) due to the deshielding effect of the electronegative iodine. The chemical shift of this proton will be highly dependent on its axial or equatorial position in the cyclohexane chair conformation. An axial proton typically resonates at a higher field than an equatorial proton. The methylene protons alpha to the carbonyl group are expected to appear as a doublet around 2.20 ppm. The remaining cyclohexyl protons will form a complex multiplet in the region of 1.0-2.1 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy